molecular formula C10H18N2O B13420631 Cyclopropyl(4-ethylpiperazin-1-yl)methanone

Cyclopropyl(4-ethylpiperazin-1-yl)methanone

Cat. No.: B13420631
M. Wt: 182.26 g/mol
InChI Key: IHZRTGDQLTTXRD-UHFFFAOYSA-N
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Description

Cyclopropyl(4-ethylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C10H18N2O. It is a derivative of piperazine, a common scaffold in medicinal chemistry, and features a cyclopropyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-ethylpiperazin-1-yl)methanone typically involves the reaction of cyclopropylcarbonyl chloride with 4-ethylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages, such as recrystallization or chromatography, to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopropyl(4-ethylpiperazin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropyl(4-ethylpiperazin-1-yl)methanone depends on its application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The cyclopropyl group can enhance the compound’s binding affinity and selectivity by fitting into hydrophobic pockets of the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(4-ethylpiperazin-1-yl)methanone is unique due to the presence of both the cyclopropyl and ethyl groups, which can influence its chemical reactivity and biological activity. These structural features can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

cyclopropyl-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C10H18N2O/c1-2-11-5-7-12(8-6-11)10(13)9-3-4-9/h9H,2-8H2,1H3

InChI Key

IHZRTGDQLTTXRD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CC2

Origin of Product

United States

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